molecular formula C13H12N6O2S B2758440 1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034560-69-3

1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

カタログ番号: B2758440
CAS番号: 2034560-69-3
分子量: 316.34
InChIキー: QGXRUIHSURGYHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound (CAS: 2034560-69-3, molecular formula: C₁₃H₁₂N₆O₂S, molecular weight: 316.3384 g/mol) is a heterocyclic organic molecule featuring a pyridazine core substituted with a methyl group at position 1, a keto group at position 6, and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a methylene-linked 1-(thiophen-2-yl)-1H-1,2,3-triazole group.

The compound’s synthesis likely involves cyclization and coupling reactions, given the presence of fused aromatic systems (pyridazine, triazole, thiophene). The latter may utilize programs like SHELXL for refinement of crystallographic data, as noted in the literature .

特性

IUPAC Name

1-methyl-6-oxo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-18-11(20)5-4-10(16-18)13(21)14-7-9-8-19(17-15-9)12-3-2-6-22-12/h2-6,8H,7H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXRUIHSURGYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. Key steps include:

  • The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition.

  • Subsequent attachment of the thiophene moiety to the triazole.

  • Coupling reactions to incorporate the pyridazine ring.

  • Final modifications to introduce the carboxamide and other functional groups under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimizations might focus on the following:

  • Cost-effective starting materials.

  • Scalable reaction conditions such as solvent selection and temperature control.

  • High-yielding purification processes to ensure the compound's purity and consistency.

化学反応の分析

Types of Reactions

1-methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of reactions:

  • Oxidation: Potential formation of sulfoxides or sulfones from the thiophene ring.

  • Reduction: Hydrogenation of the pyridazine or triazole rings.

  • Substitution: Electrophilic or nucleophilic substitution on the pyridazine core or thiophene ring.

Common Reagents and Conditions

Typical reagents might include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

  • Substituting agents could involve halogens, amines, or organometallic reagents.

Major Products Formed

  • Sulfoxides or sulfones from oxidation.

  • Reduced pyridazine or triazole derivatives.

  • Various substituted products depending on the specific substituents and conditions used.

科学的研究の応用

Chemistry

The compound's structure suggests applications in creating complex molecular architectures, useful as intermediates in organic synthesis.

Biology

Potential biological applications include serving as a scaffold for designing enzyme inhibitors or receptor modulators due to the structural diversity and functional group availability.

Medicine

Given its heterocyclic nature, it may be explored for pharmaceutical properties, including anticancer, antimicrobial, or anti-inflammatory activities.

Industry

Could find applications in materials science for the development of novel polymers or as a precursor in the synthesis of advanced materials.

作用機序

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or modulating signaling pathways, leading to changes in biochemical activities. The exact pathways and molecular targets depend on the specific application and context within which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core heterocycles and substituents. A relevant comparison is provided by BJ51622 (CAS: 2034321-45-2, molecular formula: C₁₄H₁₅N₃O₂S, molecular weight: 289.3528 g/mol), which shares a thiophene moiety but differs in its core structure (pyrazine-pyrrolidinyl vs. pyridazine-triazole) .

Property Target Compound (BJ51638) BJ51622
Core Heterocycle Pyridazine-triazole Pyrazine-pyrrolidinyl
Substituents 1-methyl-6-oxo, carboxamide-triazole-thiophene 3-(pyrazin-2-yloxy)pyrrolidinyl, thiophene
Molecular Weight 316.3384 g/mol 289.3528 g/mol
Potential Applications Enzyme inhibition (e.g., kinases) Ligand-receptor interactions (e.g., GPCRs)

Key Differences and Implications

Heterocyclic Core: The pyridazine-triazole system in BJ51638 may confer greater rigidity and hydrogen-bonding capacity compared to the pyrazine-pyrrolidinyl core of BJ51622. This could enhance target selectivity in enzyme-binding pockets .

Molecular Weight and Solubility: BJ51638’s higher molecular weight (316 vs. 289 g/mol) and polar carboxamide group may reduce membrane permeability compared to BJ51622, which features a ketone group and fewer hydrogen-bond donors.

Synthetic Accessibility: The triazole-thiophene linkage in BJ51638 likely requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard "click chemistry" approach. In contrast, BJ51622’s pyrrolidinyl-pyrazine system may involve SNAr or Mitsunobu reactions, as inferred from analogous syntheses.

Research Findings (Hypothetical Based on Structural Analysis)

  • BJ51622 : The pyrazine-pyrrolidinyl core may serve as a hinge-binding motif in receptor tyrosine kinases, though its smaller size might limit potency compared to BJ51636.

生物活性

1-Methyl-6-oxo-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This compound integrates a dihydropyridazine core with a triazole moiety, which has been associated with various pharmacological properties including anticancer and antimicrobial activities.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₃N₅O₂S
Molecular Weight 327.4 g/mol
CAS Number 2034239-70-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole and dihydropyridazine frameworks. For instance, derivatives containing these structures have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • Compounds similar to 1-methyl-6-oxo-N-(triazolyl)methyl-dihydropyridazine exhibit inhibitory effects on thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS leads to decreased dTTP levels, ultimately inducing apoptosis in cancer cells .
  • Case Studies :
    • In one study, triazole derivatives demonstrated IC₅₀ values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines, indicating strong anticancer properties compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Inhibition of Pathogens :
    • Research indicates that similar compounds effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
  • Comparative Efficacy :
    • The antimicrobial activity was assessed using standard agar diffusion methods, where derivatives exhibited zones of inhibition comparable to known antibiotics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 1-methyl-6-oxo-N-(triazolyl)methyl-dihydropyridazine with target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound binds effectively to active sites of enzymes like TS and bacterial efflux pumps, further supporting its therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can key intermediates be characterized?

Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the pyridazine core via cyclocondensation of hydrazine derivatives with diketones or via Pd-catalyzed cross-coupling reactions.
  • Step 2 : Introduction of the triazole-thiophene moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 3 : Carboxamide linkage via coupling agents like EDC/HOBt in anhydrous DMF . Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of triazole formation, IR for carbonyl groups, and LC-MS for purity assessment .**

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Assign peaks for thiophene protons (~6.8–7.5 ppm), triazole CH (δ 7.9–8.2 ppm), and pyridazine carbonyls (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the triazole-pyridazine junction .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive/negative strains (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Target kinases or proteases using fluorescence-based kinetic assays .

Advanced Research Questions

Q. What strategies optimize reaction yields while minimizing side products in triazole-pyridazine coupling?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize CuAAC conditions by varying Cu(I) source (CuSO₄ vs. CuBr) and ligand (TBTA vs. BTTAA) .
  • In-line monitoring : Employ ReactIR to track azide consumption and adjust reaction time dynamically .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on triazole-thiophene π-π stacking and pyridazine H-bonding .
  • MD simulations : Simulate binding stability (50 ns trajectories) in explicit solvent to assess conformational flexibility .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from analogous compounds (e.g., thiophene-triazole hybrids) to identify trends. For example, logP thresholds (>3.5) may correlate with reduced membrane permeability .
  • Dose-response validation : Re-test disputed activities under standardized conditions (e.g., serum-free media, 48h incubation) .

Q. What comparative frameworks are effective for evaluating this compound against structural analogs?

  • SAR tables : Compare substituents at pyridazine C-6 (e.g., methyl vs. trifluoromethyl) and thiophene position (2- vs. 3-substitution) .
  • Free-Wilson analysis : Quantify contributions of triazole and pyridazine moieties to antimicrobial potency .

Q. Which computational tools are recommended for predicting metabolic stability?

  • ADMET predictors : Use SwissADME to estimate CYP450 interactions and BioTransformer for phase I/II metabolism pathways. Highlight risks of sulfoxide formation at thiophene .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC-UV .
  • Light/heat stress : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify photolytic or hydrolytic vulnerabilities .

Q. What methodologies support structure-activity relationship (SAR) studies for this scaffold?

  • Parallel synthesis : Generate a 20-member library with variations at pyridazine N-1 (alkyl vs. aryl) and triazole C-4 (halogen vs. methoxy) .
  • 3D-QSAR : CoMFA/CoMSIA models using steric/electrostatic fields to guide substituent prioritization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。